molecular formula C15H8BrNO4 B11109456 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B11109456
M. Wt: 346.13 g/mol
InChI Key: BEGKEMFFYPWLFO-UHFFFAOYSA-N
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Description

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a chemical compound with the molecular formula C15H8BrNO4 It is characterized by the presence of a bromine atom, a dioxoisoindoline moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the following steps:

    Cyclization: The formation of the dioxoisoindoline structure is accomplished through cyclization reactions, often involving the use of phthalic anhydride or its derivatives.

    Benzoic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.

    Coupling Reactions: The benzoic acid group can participate in coupling reactions to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the benzoic acid group.

    Reduction Products: Reduced forms of the benzoic acid group.

Scientific Research Applications

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxoisoindoline moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H8BrNO4

Molecular Weight

346.13 g/mol

IUPAC Name

4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H8BrNO4/c16-9-3-6-11-12(7-9)14(19)17(13(11)18)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21)

InChI Key

BEGKEMFFYPWLFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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